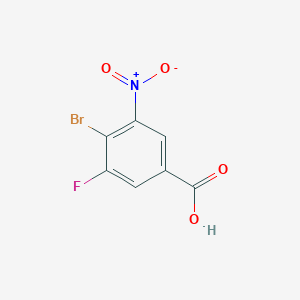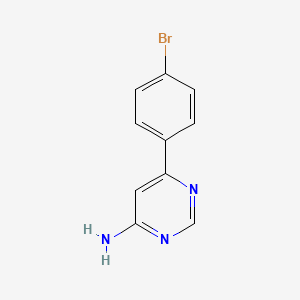
6-(4-Bromophenyl)pyrimidin-4-amine
Vue d'ensemble
Description
6-(4-Bromophenyl)pyrimidin-4-amine is a chemical compound with potential applications in various fields . It is an impurity of Macitentan, a dual orally active endothelin receptor antagonist used for pulmonary arterial hypertension .
Synthesis Analysis
A series of 6, 6’- (1,4-phenylene)bis (4- (4-bromophenyl)pyrimidin-2-amine) derivatives has been synthesized by Claisen-Schmidt condensation . The chemical structures were confirmed by FT-IR, 1H/13C-NMR spectral and elemental analyses .Molecular Structure Analysis
The molecular weight of 6-(4-Bromophenyl)pyrimidin-4-amine is 250.1 . The IUPAC name is 6-(4-bromophenyl)-4-pyrimidinamine and the InChI key is ZOGRTDGYJBJLFH-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of 6, 6’- (1,4-phenylene)bis (4- (4-bromophenyl)pyrimidin-2-amine) derivatives involves Claisen-Schmidt condensation . More research is needed to fully understand the chemical reactions involving 6-(4-Bromophenyl)pyrimidin-4-amine.It has a molecular weight of 250.1 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
Applications De Recherche Scientifique
Quantum Chemical Characterization
Research by Traoré et al. (2017) focused on the hydrogen bonding sites within pyrimidine compounds derivatives, including 4-(4-bromophenyl)-6-(furan-2-yl) pyrimidin-2-amine. Quantum chemistry methods identified major hydrogen bonding sites in the pyrimidine nucleus, highlighting the compound's potential for molecular interaction studies and material science applications Traoré et al., 2017.
Antimicrobial Coatings
El‐Wahab et al. (2015) synthesized heterocyclic compounds, including those based on pyrimidine derivatives, for antimicrobial coatings. These compounds were incorporated into polyurethane varnishes and printing ink pastes, showing significant antimicrobial effects. This research underscores the potential of 6-(4-Bromophenyl)pyrimidin-4-amine derivatives in developing surface coatings with antimicrobial properties El‐Wahab et al., 2015.
Pharmaceutical Intermediates
Hou et al. (2016) established a rapid synthetic method for 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate in synthesizing various pharmaceutical compounds. This study exemplifies the role of 6-(4-Bromophenyl)pyrimidin-4-amine derivatives in synthesizing biologically active molecules, showcasing their importance in medicinal chemistry Hou et al., 2016.
Kinase Inhibition
Deau et al. (2013) described the synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues, including structures related to 6-(4-Bromophenyl)pyrimidin-4-amine. These compounds exhibited potent inhibition of Ser/Thr kinases, highlighting their potential as therapeutic agents in treating diseases related to kinase dysregulation Deau et al., 2013.
Materials Science
Murugavel et al. (2014) synthesized and characterized 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine for its crystal structure and conducted DFT studies. The research provided insights into the electronic structure and thermodynamic properties, suggesting applications in material science and electronic devices Murugavel et al., 2014.
Safety And Hazards
Propriétés
IUPAC Name |
6-(4-bromophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGRTDGYJBJLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)pyrimidin-4-amine | |
CAS RN |
1249411-11-7 | |
| Record name | 6-(4-bromophenyl)pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



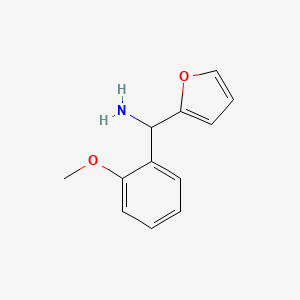
amine](/img/structure/B1527288.png)

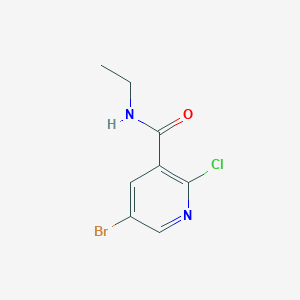
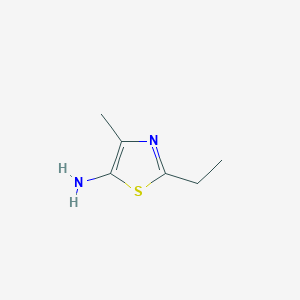
![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)
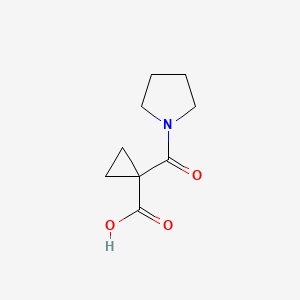
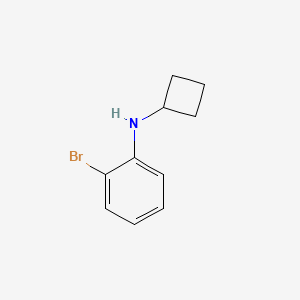
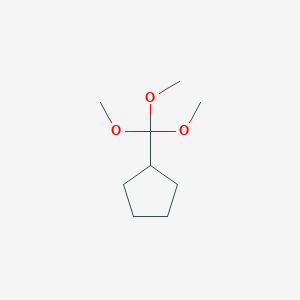
amine](/img/structure/B1527304.png)
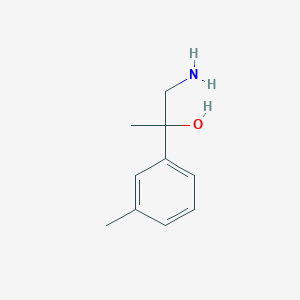
![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)
